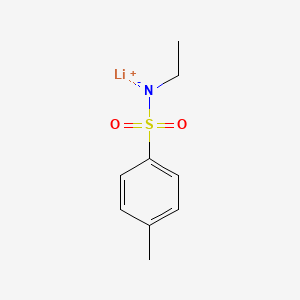![molecular formula C36H74O4Sn2 B13762260 [(Octylsuccinyl)bis(oxy)]bis[tributylstannane] CAS No. 67701-37-5](/img/structure/B13762260.png)
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane] is a heterocyclic organic compound with the molecular formula C₃₆H₇₄O₄Sn₂ and a molecular weight of 808.39 g/mol . It is also known by its IUPAC name, bis(tributylstannyl) 2-octylbutanedioate . This compound is characterized by the presence of tin (Sn) atoms, which are bonded to organic groups, making it a part of the organotin compounds family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Octylsuccinyl)bis(oxy)]bis[tributylstannane] typically involves the esterification of butanedioic acid (succinic acid) with octanol, followed by the reaction with tributyltin oxide. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for [(Octylsuccinyl)bis(oxy)]bis[tributylstannane] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyltin groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of [(Octylsuccinyl)bis(oxy)]bis[tributylstannane] involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atoms in the compound can form coordination complexes with various biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl(methacryloyloxy)stannane
- Tributyl(oleoyloxy)stannane
Uniqueness
[(Octylsuccinyl)bis(oxy)]bis[tributylstannane] is unique due to its specific structure, which includes both octyl and tributyltin groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
67701-37-5 |
|---|---|
Fórmula molecular |
C36H74O4Sn2 |
Peso molecular |
808.4 g/mol |
Nombre IUPAC |
bis(tributylstannyl) 2-octylbutanedioate |
InChI |
InChI=1S/C12H22O4.6C4H9.2Sn/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14;6*1-3-4-2;;/h10H,2-9H2,1H3,(H,13,14)(H,15,16);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
CQHWKSNAXPLVEG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
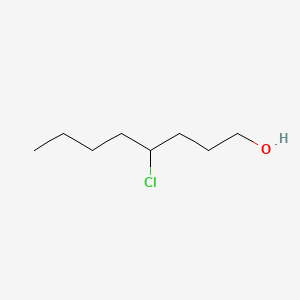
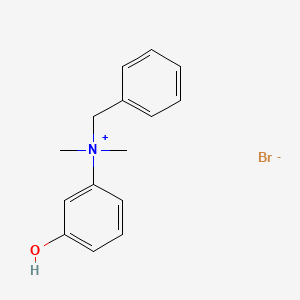
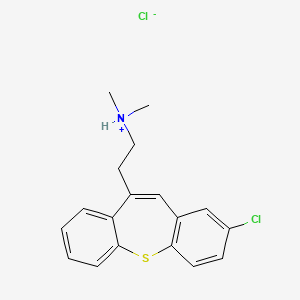


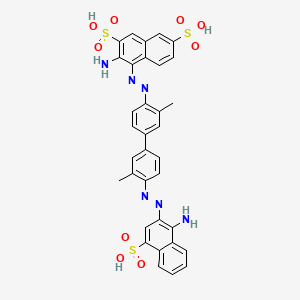
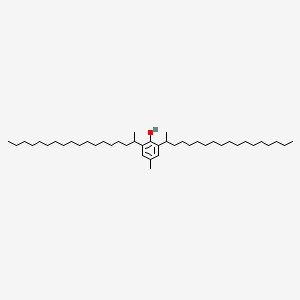
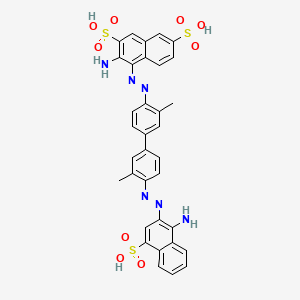


![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
